Guanabenz hydrochloride

描述

胍苯乙胺(盐酸盐)是一种中枢性α-2肾上腺素能激动剂,主要用作降压药。 它以降低血压的能力而闻名,通过减少心脏、肾脏和外周血管的交感神经传出 . 胍苯乙胺以商品名Wytensin销售,用于治疗高血压(高血压) .

作用机制

胍苯乙胺通过中枢α-肾上腺素能刺激发挥其降压作用,导致心脏、肾脏和外周血管的交感神经传出减少。 这导致收缩压和舒张压降低,脉搏率略有减慢 . 长期服用胍苯乙胺还会降低外周血管阻力 .

类似化合物:

胍苯乙胺的独特性: 胍苯乙胺的独特之处在于其对α-2肾上腺素受体的特异性结合亲和力和调节整合应激反应的能力。 其代谢产物,如4-羟基胍苯乙胺,也表现出独特的药理特性,正在研究其潜在的治疗应用 .

生化分析

Biochemical Properties

Guanabenz hydrochloride plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This compound binds to these receptors, resulting in reduced sympathetic outflow to the heart, kidneys, and peripheral vasculature . This interaction decreases systolic and diastolic blood pressure and slightly slows the pulse rate . Additionally, this compound has been shown to interact with the enzyme CH25H, a cholesterol hydroxylase linked to antiviral immunity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to exert neuroprotective effects by enhancing the integrated stress response in oligodendrocytes, the cells responsible for myelin production in the central nervous system . This enhancement protects oligodendrocytes from inflammatory stress, which is particularly relevant in conditions like multiple sclerosis . This compound also influences cell signaling pathways by activating alpha-2 adrenergic receptors, leading to decreased sympathetic nervous system activity . This modulation of cell signaling can impact gene expression and cellular metabolism, contributing to its antihypertensive effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to alpha-2 adrenergic receptors, which are predominantly located in the central nervous system . By stimulating these receptors, this compound reduces the release of norepinephrine and other neurotransmitters, leading to decreased sympathetic outflow . This reduction in neurotransmitter release results in lower blood pressure and reduced peripheral vascular resistance . Additionally, this compound has been found to inhibit the enzyme CH25H, which may contribute to its anti-inflammatory and antiviral properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is approximately 75% absorbed from the gastrointestinal tract and has a half-life of about 6 hours . Chronic administration of this compound leads to a sustained decrease in peripheral vascular resistance and blood pressure . Studies have also shown that this compound can enhance the integrated stress response in oligodendrocytes, providing long-term protection against inflammatory stress

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats, this compound has been shown to reduce body weight and improve metabolic parameters, such as glucose and triglyceride levels, when administered at a dose of 5 mg/kg body weight . Higher doses of this compound have been associated with increased neuroprotective effects in models of multiple sclerosis, where it prevents myelin loss and alleviates clinical symptoms . Excessive dosages may lead to adverse effects, including drowsiness and decreased alertness .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes hepatic metabolism . The compound’s metabolite, 4-hydroxy this compound, has been identified as a partial agonist of alpha-2A adrenergic receptors . This metabolite exhibits weak agonistic activity at trace amine-associated receptor 1 (TAAR 1) and has been shown to reduce body weight and improve metabolic parameters in animal models . The precise metabolic pathways and the enzymes involved in the metabolism of this compound require further elucidation.

Transport and Distribution

This compound is approximately 90% bound to plasma proteins and is distributed throughout the body . The compound is absorbed from the gastrointestinal tract and reaches peak plasma concentrations within a few hours . This compound is transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system . The distribution of this compound within cells and tissues involves interactions with transporters and binding proteins, which facilitate its localization and accumulation in specific compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it targets alpha-2 adrenergic receptors . These receptors are located on the cell membrane and are involved in modulating neurotransmitter release . This compound’s activity is influenced by its ability to cross the blood-brain barrier and interact with these receptors . Additionally, this compound has been shown to enhance the integrated stress response in oligodendrocytes, suggesting its localization within these cells and its role in protecting against inflammatory stress .

准备方法

合成路线和反应条件: 胍苯乙胺通过一系列化学反应合成,这些反应涉及2,6-二氯苄叉和氨基胍的缩合。 反应通常涉及使用溶剂和催化剂来促进所需产物的形成 .

工业生产方法: 胍苯乙胺(盐酸盐)的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括结晶、过滤和干燥等步骤,以获得最终产物的盐酸盐形式 .

化学反应分析

反应类型: 胍苯乙胺经历各种化学反应,包括:

氧化: 胍苯乙胺可以被氧化形成不同的代谢产物,如4-羟基胍苯乙胺.

还原: 还原反应可以改变胍苯乙胺中的官能团,从而改变其药理特性。

取代: 取代反应可以在胍苯乙胺分子中引入新的官能团,有可能增强其治疗效果。

常用的试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应条件,如温度、pH值和溶剂选择,被仔细控制以实现所需的结果 .

形成的主要产物: 这些反应形成的主要产物包括胍苯乙胺的各种代谢产物和衍生物,如4-羟基胍苯乙胺,其潜在的治疗益处正在研究中 .

科学研究应用

Antihypertensive Effects

Guanabenz is primarily prescribed for managing high blood pressure. It works by stimulating alpha-2 adrenergic receptors in the central nervous system, leading to decreased sympathetic outflow and relaxation of blood vessels, which lowers blood pressure. Clinical studies indicate that guanabenz is effective in reducing blood pressure in patients with mild to moderate hypertension, comparable to other medications like clonidine and methyldopa .

Key Pharmacodynamic Properties:

- Mechanism of Action: Central alpha-2 adrenergic receptor agonism.

- Bioavailability: Approximately 75% absorbed from the gastrointestinal tract.

- Half-life: Approximately 6 hours .

- Common Side Effects: Drowsiness, dry mouth, dizziness .

Obesity Management

Recent studies have indicated that guanabenz may have applications in obesity treatment due to its anorectic properties. Research involving its metabolite, 4-hydroxy guanabenz hydrochloride (4-OH-Guanabenz), demonstrated significant weight reduction in diet-induced obese rats. The compound acts as a partial agonist at the alpha-2A adrenergic receptor and shows potential for improving metabolic parameters like glucose and triglyceride levels .

Study Findings:

- Weight Reduction: Approximately 14.8% decrease in body weight observed.

- Metabolic Effects: Significant reductions in plasma glucose and triglyceride levels were noted .

Veterinary Medicine

Guanabenz has been evaluated for its sedative and analgesic properties in horses. A preliminary study compared its effects with clonidine and other sedatives. Results indicated that guanabenz effectively produced sedation without compromising the horse's ability to stand or walk. The sedative effects were rapid and could be reversed with an alpha-2 antagonist, yohimbine .

Clinical Observations:

- Dosage: Effective sedation achieved at 0.2 mg/kg.

- Sedation Metrics: Marked head droop and reduced locomotor activity were quantified .

Antimicrobial Activity

Guanabenz acetate has shown promise as an anti-biofilm agent against Escherichia coli. In a screening of FDA-approved non-antibiotic agents, guanabenz was identified for its ability to inhibit biofilm formation, which is crucial in managing chronic infections associated with bacterial resistance .

Research Highlights:

- Biofilm Inhibition: Guanabenz acetate effectively inhibited curli amyloid protein production.

- Potential Applications: Could serve as a therapeutic alternative for biofilm-associated infections .

Summary of Applications

相似化合物的比较

Clonidine: Another alpha-2 adrenergic agonist used to treat hypertension.

Guanfacine: Also an alpha-2 adrenergic agonist, guanfacine is used to treat hypertension and attention deficit hyperactivity disorder (ADHD).

Methyldopa: An alpha-2 adrenergic agonist used to treat hypertension, particularly in pregnant women.

Uniqueness of Guanabenz: Guanabenz is unique due to its specific binding affinity for alpha-2 adrenergic receptors and its ability to modulate the integrated stress response. Its metabolites, such as 4-hydroxy guanabenz, also exhibit unique pharmacological properties that are being explored for potential therapeutic applications .

生物活性

Guanabenz hydrochloride, primarily known as an antihypertensive agent, has garnered attention for its diverse biological activities beyond blood pressure regulation. This article delves into the compound's pharmacological effects, particularly its implications in obesity management, cancer therapy, and antimicrobial properties. The following sections summarize key findings from various studies, supported by data tables and case studies.

Guanabenz acts primarily as an alpha-2 adrenergic receptor agonist , which leads to a decrease in sympathetic outflow from the central nervous system. This mechanism is crucial for its antihypertensive effects, but recent research has revealed additional pathways that contribute to its biological activity.

Effects on Obesity and Metabolism

Recent studies have shown that guanabenz can significantly influence metabolic parameters, particularly in models of diet-induced obesity.

Key Findings:

- Weight Reduction : Guanabenz has been shown to reduce body weight in obese rats by approximately 14.8% after administration at a dose of 5 mg/kg body weight (b.w.) .

- Gastric Emptying : At a dose of 5 mg/kg b.w., guanabenz inhibited gastric emptying by about 80%, suggesting potential applications in appetite regulation .

- Metabolic Improvements : Treatment with guanabenz resulted in significant decreases in plasma glucose and triglyceride levels, indicating beneficial effects on metabolic syndrome parameters .

Data Table: Effects of Guanabenz on Metabolic Parameters

| Parameter | Control Group | Guanabenz (2 mg/kg) | Guanabenz (5 mg/kg) |

|---|---|---|---|

| Body Weight Change (%) | 0% | -7.5% | -14.8% |

| Plasma Glucose (mg/dL) | 150 | 135 | 120 |

| Plasma Triglycerides (mg/dL) | 200 | 180 | 150 |

Anticancer Properties

Guanabenz has also been investigated for its potential in enhancing cancer therapies, particularly in glioblastoma treatment.

Case Study:

A study demonstrated that guanabenz sensitizes glioblastoma cells to sunitinib by inhibiting GADD34-induced protective autophagy. In xenograft models, the combination therapy showed improved efficacy compared to sunitinib alone, suggesting a novel approach for treating resistant glioblastoma .

Antimicrobial Activity

Recent research indicates that guanabenz acetate exhibits antimicrobial properties, particularly against biofilm-forming bacteria such as Escherichia coli.

Key Findings:

- Guanabenz acetate was identified as a potent inhibitor of biofilm formation by E. coli, disrupting the production of curli and cellulose, which are critical components of bacterial biofilms .

- This property suggests potential therapeutic applications in treating chronic infections associated with biofilms.

Pharmacokinetics and Safety Profile

Guanabenz is well absorbed when administered orally, with peak plasma concentrations occurring between two to five hours post-administration. The average elimination half-life is approximately six hours . Common side effects include dizziness, drowsiness, and dry mouth, which are consistent with its central nervous system activity .

属性

CAS 编号 |

23113-43-1 |

|---|---|

分子式 |

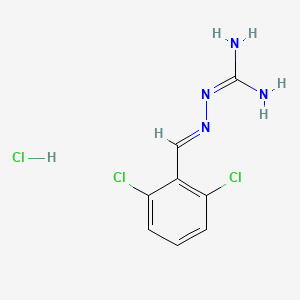

C8H9Cl3N4 |

分子量 |

267.5 g/mol |

IUPAC 名称 |

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride |

InChI |

InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4-; |

InChI 键 |

UNWWUUPHJRAOMZ-REVZYDSWSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl |

手性 SMILES |

C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl.Cl |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl |

外观 |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

23113-43-1 |

同义词 |

2-[(2,6-dichlorophenyl)methylene]-hydrazinecarboximidamide, monohydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。